

# Application of Lasiokaurinin in Cancer Research: A Detailed Guide

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## Compound of Interest

Compound Name: *Lasiokaurinin*

Cat. No.: *B12378990*

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## Introduction

**Lasiokaurinin** (LAS), a natural diterpenoid compound predominantly isolated from plants of the *Isodon* genus, has emerged as a promising candidate in oncology research. Exhibiting significant anti-tumor properties, **Lasiokaurinin** has been shown to impede the proliferation of various cancer cells, trigger programmed cell death (apoptosis), and halt the cell cycle at a critical checkpoint.<sup>[1][2][3]</sup> This document provides a comprehensive overview of the applications of **Lasiokaurinin** in cancer research, with a focus on its mechanism of action in breast cancer. It includes detailed protocols for key in vitro and in vivo experiments, quantitative data on its efficacy, and visualizations of the molecular pathways it modulates.

## Data Presentation: Anti-proliferative Activity of Lasiokaurinin

**Lasiokaurinin** has demonstrated potent cytotoxic effects across a panel of human breast cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined through MTT assays.

Cell Line	Cancer Type	IC50 Value (μM)	Reference
SK-BR-3	Breast Cancer	~1.59	[3]
MDA-MB-231	Triple-Negative Breast Cancer	~2.1	[3]
BT-549	Breast Cancer	~2.58	
MCF-7	Breast Cancer	~4.06	
T-47D	Breast Cancer	~4.16	

## Mechanism of Action

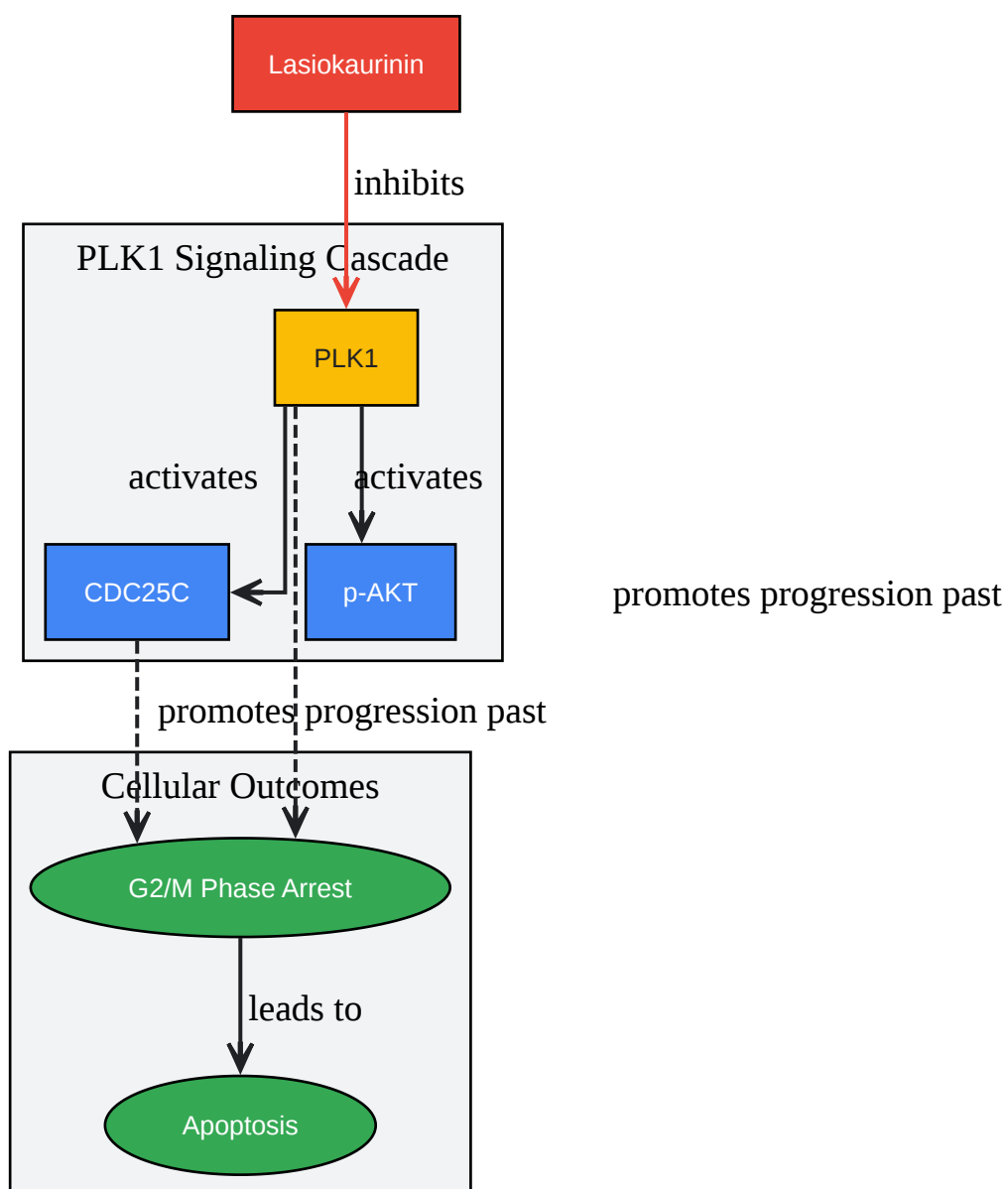
**Lasiokaurinin** exerts its anti-cancer effects through a multi-targeted mechanism, primarily by inducing G2/M cell cycle arrest and apoptosis. This is achieved through the modulation of key signaling pathways that are often dysregulated in cancer.

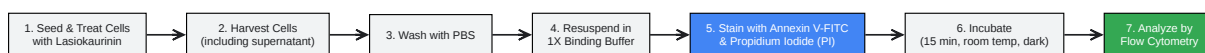
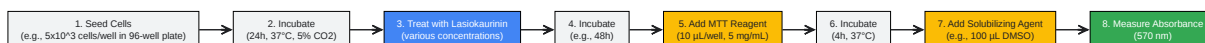
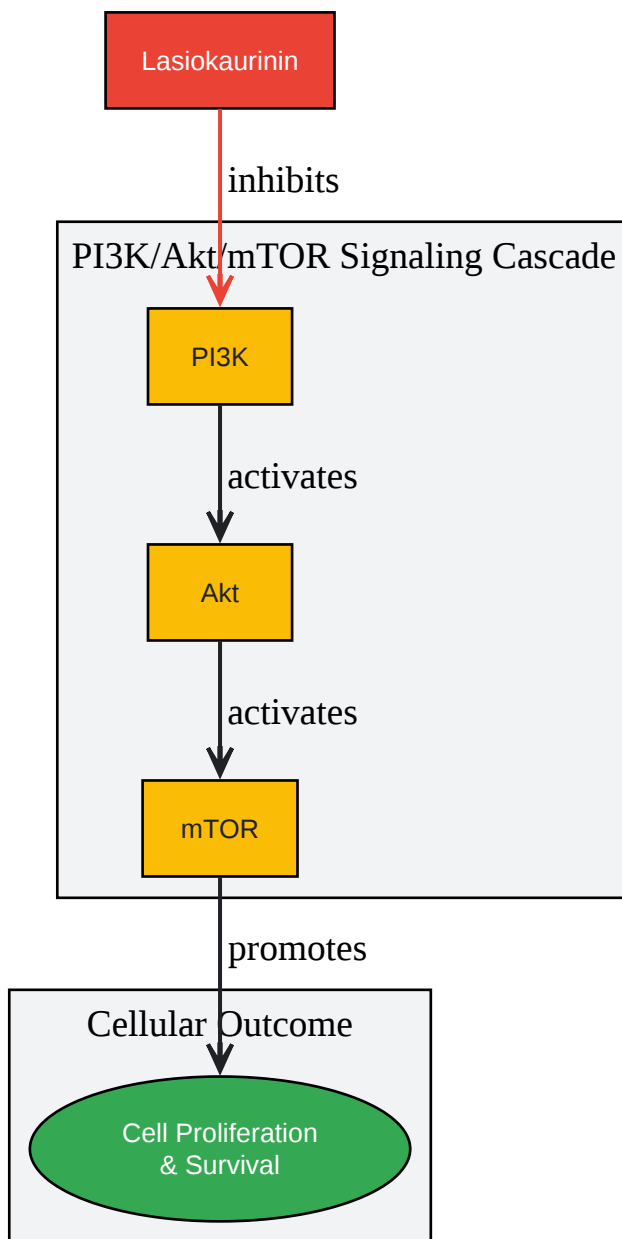
## Induction of Apoptosis and Cell Cycle Arrest

Treatment with **Lasiokaurinin** leads to a significant increase in the population of apoptotic cells in a dose-dependent manner. Flow cytometry analysis has revealed that **Lasiokaurinin** effectively induces G2/M phase arrest in breast cancer cells, thereby preventing them from proceeding through mitosis and leading to cell death.

## Key Signaling Pathways Modulated by Lasiokaurinin

1. **PLK1 Signaling Pathway:** **Lasiokaurinin** has been shown to downregulate the expression of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. The inhibition of PLK1 by **Lasiokaurinin** leads to the downregulation of its downstream target, CDC25C, and a decrease in AKT phosphorylation, ultimately resulting in G2/M arrest and apoptosis.





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## References

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